molecular formula C23H46O2Sn B14292758 Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate CAS No. 112381-53-0

Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate

Cat. No.: B14292758
CAS No.: 112381-53-0
M. Wt: 473.3 g/mol
InChI Key: CYBUMDYGYVQTTO-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its use in organic synthesis, especially in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate typically involves the reaction of an appropriate alkene with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Commonly used solvents include toluene or hexane.

    Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN) are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce the tributyltin group efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributyltin group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate involves the formation of radicals through the homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)but-3-enoate
  • Methyl 3-[(tributylstannyl)methyl]but-3-enoate

Comparison

Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling in synthetic applications .

Properties

CAS No.

112381-53-0

Molecular Formula

C23H46O2Sn

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 7,7-dimethyl-3-tributylstannyloct-2-enoate

InChI

InChI=1S/C11H19O2.3C4H9.Sn/c1-11(2,3)9-7-5-6-8-10(12)13-4;3*1-3-4-2;/h8H,5,7,9H2,1-4H3;3*1,3-4H2,2H3;

InChI Key

CYBUMDYGYVQTTO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC(=O)OC)CCCC(C)(C)C

Origin of Product

United States

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